Ethyl 2-phenylsulfanylpyridine-4-carboxylate Ethyl 2-phenylsulfanylpyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 282087-47-2
VCID: VC3909992
InChI: InChI=1S/C14H13NO2S/c1-2-17-14(16)11-8-9-15-13(10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC=C2
Molecular Formula: C14H13NO2S
Molecular Weight: 259.33 g/mol

Ethyl 2-phenylsulfanylpyridine-4-carboxylate

CAS No.: 282087-47-2

Cat. No.: VC3909992

Molecular Formula: C14H13NO2S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-phenylsulfanylpyridine-4-carboxylate - 282087-47-2

Specification

CAS No. 282087-47-2
Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
IUPAC Name ethyl 2-phenylsulfanylpyridine-4-carboxylate
Standard InChI InChI=1S/C14H13NO2S/c1-2-17-14(16)11-8-9-15-13(10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3
Standard InChI Key GTSUCKJYIIZBCW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC=C2

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of ethyl 2-phenylsulfanylpyridine-4-carboxylate is C₁₄H₁₃NO₂S, with a molecular weight of 259.33 g/mol. The pyridine ring’s electronic environment is influenced by the electron-withdrawing carboxylate group at position 4 and the electron-donating phenylsulfanyl group at position 2. This juxtaposition creates a polarized system that impacts its reactivity and solubility .

Key Physicochemical Properties

PropertyValue/Range
Melting Point85–88°C (predicted)
Boiling Point320–325°C (est.)
Density1.28 g/cm³ (est.)
SolubilitySoluble in DCM, acetone; insoluble in water
LogP (Partition Coefficient)2.9 (est.)

The ethyl ester enhances lipophilicity, making the compound suitable for organic synthesis, while the phenylsulfanyl group contributes to stability against oxidation under ambient conditions .

Synthetic Strategies and Optimization

Nucleophilic Aromatic Substitution (NAS)

A common route involves reacting 2-chloropyridine-4-carboxylic acid with thiophenol (PhSH) in the presence of a base (e.g., K₂CO₃) to introduce the phenylsulfanyl group, followed by esterification with ethanol:

Step 1: Thiolation
2-Chloropyridine-4-carboxylic acid+PhSHBase2-Phenylsulfanylpyridine-4-carboxylic acid\text{2-Chloropyridine-4-carboxylic acid} + \text{PhSH} \xrightarrow{\text{Base}} \text{2-Phenylsulfanylpyridine-4-carboxylic acid}

Step 2: Esterification
2-Phenylsulfanylpyridine-4-carboxylic acid+EtOHH⁺Ethyl 2-phenylsulfanylpyridine-4-carboxylate\text{2-Phenylsulfanylpyridine-4-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H⁺}} \text{Ethyl 2-phenylsulfanylpyridine-4-carboxylate}

Reaction optimization studies (similar to those in sulfonamide syntheses ) show that using pyridine as a solvent and DCC (dicyclohexylcarbodiimide) as a coupling agent improves esterification yields to >80% .

Alternative Pathway: Cross-Coupling Reactions

Palladium-catalyzed C–S bond formation offers a modern approach:
2-Bromopyridine-4-carboxylate+PhSB(OH)₂Pd(dppf)Cl₂Ethyl 2-phenylsulfanylpyridine-4-carboxylate\text{2-Bromopyridine-4-carboxylate} + \text{PhSB(OH)₂} \xrightarrow{\text{Pd(dppf)Cl₂}} \text{Ethyl 2-phenylsulfanylpyridine-4-carboxylate}
This method avoids harsh conditions and achieves regioselectivity, with reported yields of 70–75%.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H6), 7.45–7.30 (m, 5H, phenyl-H), 7.20 (d, J = 5.2 Hz, 1H, pyridine-H3), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2 (COO), 154.1 (C2), 149.8 (C6), 137.5 (C4), 129.4–126.2 (phenyl-C), 61.5 (OCH₂), 14.3 (CH₃).

The downfield shift of pyridine-H6 (δ 8.65) confirms the electron-withdrawing effect of the carboxylate .

IR and MS Data

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyridine), 690 cm⁻¹ (C-S).

  • MS (EI): m/z 259 [M⁺], 214 [M⁺ – COOEt], 77 [C₆H₅⁺].

Reactivity and Functionalization

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-phenylsulfanylpyridine-4-carboxylic acid, a precursor for amide coupling:
Ethyl esterHCl (aq)Carboxylic acid\text{Ethyl ester} \xrightarrow{\text{HCl (aq)}} \text{Carboxylic acid}
This reaction is critical for generating bioactive derivatives .

Sulfur Oxidation

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thioether to sulfoxide or sulfone:
PhS–Pyridinem-CPBAPhSO–Pyridine or PhSO₂–Pyridine\text{PhS–Pyridine} \xrightarrow{\text{m-CPBA}} \text{PhSO–Pyridine or PhSO₂–Pyridine}
Sulfoxides exhibit enhanced solubility and bioactivity in antimicrobial assays .

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